molecular formula C9H12N4 B1395655 N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine CAS No. 1211506-97-6

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine

Cat. No.: B1395655
CAS No.: 1211506-97-6
M. Wt: 176.22 g/mol
InChI Key: LWBOVETVQCUAON-UHFFFAOYSA-N
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Description

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine is a chemical compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential as a kinase inhibitor, which makes it a candidate for cancer treatment research .

Scientific Research Applications

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: This compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Industry: It can be used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine typically involves the reaction of 3-aminoindazole with dimethylamine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted indazole derivatives .

Mechanism of Action

The mechanism of action of N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, it can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer treatment, as it can prevent the growth and spread of cancer cells by inhibiting angiogenesis and other critical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its dimethylamine group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

4-N,4-N-dimethyl-1H-indazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-13(2)7-5-3-4-6-8(7)9(10)12-11-6/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBOVETVQCUAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine
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N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine
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N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine
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N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine
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N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine
Reactant of Route 6
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N-(3-Amino-1H-indazol-4-yl)-N,N-dimethylamine

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